molecular formula C11H15N5O B6645519 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol

Cat. No. B6645519
M. Wt: 233.27 g/mol
InChI Key: ISJKPXUEPBOZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and lipoxygenase. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of tumor growth and for developing new anticancer agents. Additionally, its anti-inflammatory and antioxidant properties make it useful for studying the mechanisms of inflammation and oxidative stress-related diseases.
One limitation of using 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol. One direction is to further investigate its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential as a therapeutic agent for various diseases.
Another direction for future research is to investigate the potential of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol as a lead compound for the development of new drugs. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for drug development.
Conclusion:
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a chemical compound that has shown promise as a therapeutic agent for various diseases. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a useful tool for studying the mechanisms of tumor growth and inflammation. While further studies are needed to determine its safety and efficacy in vivo, it has the potential to be a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol involves the reaction of cyclobutanone with 5-aminotetrazole in the presence of a strong base such as sodium hydride. This reaction leads to the formation of 2,2-dimethyl-3-(5-tetrazolyl)cyclobutanone, which is then treated with hydroxylamine-O-sulfonic acid to yield the desired compound.

Scientific Research Applications

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antitumor activity and has been investigated as a potential anticancer agent. Additionally, it has been studied for its anti-inflammatory and antioxidant properties and has shown promise as a therapeutic agent for various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2,2-dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2)7(5-8(11)17)14-9-10-15-13-6-16(10)4-3-12-9/h3-4,6-8,17H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKPXUEPBOZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC2=NC=CN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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